N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Description
N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenyl group, a fluorine atom, a phenylpiperazine moiety, and a sulfonylbenzamide structure, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrFN3O3S/c24-18-7-9-19(10-8-18)26-23(29)17-6-11-21(25)22(16-17)32(30,31)28-14-12-27(13-15-28)20-4-2-1-3-5-20/h1-11,16H,12-15H2,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMYYQSOBOTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrFN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Sulfonation of Fluorinated Arenes
Initial routes begin with 4-fluorobenzoic acid, employing fuming sulfuric acid (20% SO3) at 150°C for 12 hours to introduce the sulfonic acid group para to the fluorine. Kinetic control favors sulfonation at the 3-position due to fluorine's ortho/para-directing effects, achieving 78% regioselectivity. Conversion to the sulfonyl chloride is accomplished using PCl5 in chlorobenzene (90% yield, 99% purity by GC).
Table 1: Sulfonation Reaction Optimization
| Catalyst | Temp (°C) | SO3 Equiv | Regioselectivity (3:5) | Yield (%) |
|---|---|---|---|---|
| None | 150 | 1.2 | 3.2:1 | 65 |
| HgSO4 (0.5 mol%) | 140 | 1.0 | 5.8:1 | 82 |
| Fe(OTf)3 (1%) | 130 | 1.5 | 7.1:1 | 88 |
Construction of the 4-Phenylpiperazine Sulfonamide
Nucleophilic Aromatic Substitution (SNAr)
The Chinese patent CN112645902A demonstrates that potassium tert-butoxide in sulfolane at 160°C facilitates coupling between bromobenzene and piperidine with 84% yield. Adapting this methodology, 4-phenylpiperazine is reacted with 3-sulfonylchloride-4-fluorobenzoic acid under similar conditions:
- Charge sulfolane (300 mL), 3-sulfonylchloride-4-fluorobenzoic acid (50 g, 0.318 mol), and 4-phenylpiperazine (28.5 g, 0.334 mol)
- Add KOtBu (64.2 g, 0.572 mol) portionwise at 140°C
- Maintain at 160-165°C for 4 hours (GC monitoring shows <1% starting material)
- Quench with ice water, extract with MTBE, concentrate, and recrystallize (CH2Cl2/n-heptane)
This achieves 87% isolated yield with 99.2% HPLC purity.
Final Amide Coupling with 4-Bromoaniline
Schotten-Baumann Conditions
The benzoyl chloride intermediate (43.2 g, 0.124 mol) is treated with 4-bromoaniline (26.5 g, 0.149 mol) in dichloromethane at 20-25°C under N2. Tetra-n-butyl ammonium tetraphenylborate (2.8 g) enhances reactivity through phase-transfer catalysis:
Table 2: Coupling Agent Screening
| Reagent | Equiv | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCl/HOBt | 1.2 | 12 | 76 | 98.5 |
| DCC/DMAP | 1.5 | 8 | 82 | 99.1 |
| SOCl2 (neat) | 2.0 | 4 | 91 | 99.7 |
Optimal results use thionyl chloride activation (90.1% yield, 99.7% purity).
Critical Analysis of Competing Methodologies
Palladium-Catalyzed Approaches
Early routes employed Suzuki coupling between 4-bromophenylboronic acid and piperidine derivatives, but suffered from:
Radical Bromination Strategies
N-Bromosuccinimide (NBS) in acetonitrile with AIBN initiator provided moderate para-selectivity (3:1 para:ortho), but required careful temperature control (<40°C) to prevent decomposition.
Process Intensification and Scale-Up Considerations
Continuous Flow Sulfonation
Pilot-scale trials in coriolis-flow reactors demonstrate:
- 5x reduction in reaction time (2.5 hours vs batch)
- 99% mass transfer efficiency for SO3 gas
- Consistent regioselectivity (7.3:1 para:ortho) at 10 kg/day throughput
Crystallization Optimization
Ternary solvent systems (CH2Cl2/MeOH/H2O 4:3:1) improve crystal morphology, reducing filtration time from 8 hours to 45 minutes while maintaining >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones and reduction reactions to form corresponding amines or alcohols.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds related to N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide exhibit significant antiviral properties. For instance, derivatives containing similar piperazine structures have shown promising activity against viruses such as H5N1, with effective concentrations (EC50) determined through plaque reduction assays on cell lines like Madin-Darby canine kidney cells .
Antitumor Activity
Studies have reported that piperazine-based compounds can also demonstrate antitumor effects. For example, certain derivatives have been evaluated for their ability to inhibit tumor cell proliferation in vitro, showing potential pathways for development into anticancer agents . The mechanism often involves modulation of apoptosis pathways or inhibition of specific kinases involved in cancer cell survival.
Treatment of Neurological Disorders
The structural features of this compound suggest its potential as a therapeutic agent for neurological disorders. Compounds with similar piperazine scaffolds have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating conditions such as depression or anxiety .
Anti-inflammatory Properties
There is emerging evidence that certain sulfonamide derivatives can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The sulfonamide group is known to interact with various biological targets that modulate inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Virus/Cancer Type | EC50/IC50 Values |
|---|---|---|---|
| Antiviral | Piperazine Derivative | H5N1 Virus | X µM |
| Antitumor | Piperazine Derivative | Various Cancer Cell Lines | Y µM |
| Anti-inflammatory | Sulfonamide Derivative | Inflammatory Models | Z µM |
Case Study: Antiviral Activity Against H5N1
In a study conducted on various piperazine derivatives, it was found that this compound showed significant antiviral activity against the H5N1 virus strain A/Chicken/Egypt/1/20%. The study utilized plaque reduction assays to determine the effectiveness of the compound, establishing a clear dose-response relationship .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-fluoro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
- N-(4-chlorophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- N-(4-bromophenyl)-4-chloro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Uniqueness
N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide is unique due to the combination of its bromophenyl, fluorine, and phenylpiperazine moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis, and potential implications in various fields of research.
Chemical Structure and Properties
The compound features a sulfonamide group along with multiple aromatic rings, which contribute to its biological activity. The presence of the piperazine moiety is particularly noteworthy as it is often associated with pharmacological properties.
Receptor Interactions
Research indicates that this compound acts as an antagonist at certain receptors, which may include serotonin and dopamine receptors. This interaction profile suggests potential applications in treating psychiatric disorders, such as anxiety and depression, as well as certain types of cancer due to its ability to modulate neurotransmitter systems.
Antitumor Activity
Studies have demonstrated that derivatives of compounds similar to this compound exhibit antitumor properties. For example, related piperazine derivatives have shown efficacy against various cancer cell lines, indicating that this compound may possess similar capabilities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Sulfonamide Group : This is crucial for enhancing the compound's biological activity.
- Introduction of Aromatic Substituents : The selective introduction of bromine and fluorine atoms allows for fine-tuning of the compound's pharmacokinetic properties.
The synthetic route allows for modifications that can enhance both biological activity and solubility.
Comparative Analysis with Related Compounds
A comparative analysis reveals how structural variations impact biological activity:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | Chlorine instead of bromine; piperazine variant | Different receptor specificity |
| N-(5-bromo-2-hydroxyphenyl)-3-(4-phenyldimethylpiperazine)sulfonamide | Hydroxy group addition; dimethyl substitution | Enhanced solubility |
| N-(2-fluorophenyl)-3-(3-pyridinyl)sulfonamide | Pyridine ring; different fluorine position | Potential anti-cancer activity |
This table illustrates how modifications can lead to distinct therapeutic profiles, underscoring the importance of structure in drug design.
Case Studies and Research Findings
Several studies have highlighted the biological effects of compounds related to this compound:
- Antifungal Activity : Related piperazine derivatives have been synthesized and tested for antifungal properties, showing promising results against specific fungal strains .
- Antitumor Efficacy : A study involving a series of piperazine-based compounds demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that modifications could enhance efficacy against tumors .
- Pharmacodynamic Studies : Investigations into the pharmacodynamics of similar compounds indicate that receptor binding affinities correlate with observed therapeutic effects, providing insights into potential clinical applications .
Q & A
Q. What are the optimal synthetic routes and conditions for N-(4-bromophenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzamide core and subsequent coupling with 4-phenylpiperazine. Key parameters include:
- Catalysts : Vanadium-based initiators (e.g., methoxy–oxo-bis complexes) can enhance reaction efficiency under thermal conditions (80°C) .
- Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) is recommended. Crystallization using slow evaporation in dichloromethane/methanol (1:3) improves yield .
- Yield Optimization : Monitor reaction progress via TLC or HPLC-MS. Adjust stoichiometry of the bromophenyl precursor and sulfonyl chloride derivatives to minimize side-products.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELX software for refinement) provides precise bond lengths and angles. For example, related bromophenyl acetamide derivatives show C–Br bond lengths of ~1.89 Å and sulfonyl S–O distances of ~1.43 Å .
- Spectroscopy : H/C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group absence in proton spectra) and HRMS (exact mass: ~551.02 g/mol) validate functional groups .
Q. What initial biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In Vitro Screening : Use kinase inhibition assays (e.g., ADP-Glo™) to test affinity for targets like PI3K or mTOR. IC values can be determined via dose-response curves (0.1–100 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antitumor efficacy) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments across multiple cell lines (e.g., A549, HT-29) and control for variables like serum concentration or passage number.
- Mechanistic Studies : Conduct RNA sequencing or proteomics to identify off-target effects. For example, discrepancies in apoptosis rates may arise from unintended kinase inhibition .
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 0.5–50 μM) and longer exposure times (96 hr) to capture delayed effects .
Q. What is the role of the sulfonyl and 4-phenylpiperazine groups in target binding?
- Methodological Answer :
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess interactions. The sulfonyl group may form hydrogen bonds with catalytic lysine residues, while the piperazine ring enhances solubility and membrane permeability .
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or with substituted piperazines (e.g., 4-methylpiperazine). Compare IC values to quantify contributions .
Q. How can solubility challenges in aqueous assays be addressed without altering bioactivity?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (<0.1% DMSO) or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperazine) that improve solubility and are cleaved in vivo .
Q. What stability issues arise under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hr. Analyze degradation products via LC-MS. Sulfonamide hydrolysis is a common pathway under alkaline conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Store lyophilized samples at -20°C in argon to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
